molecular formula C10H17FN2O2 B13009104 tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B13009104
M. Wt: 216.25 g/mol
InChI Key: VKMFDCQRAVUVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a fluorinated diazabicyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional bicyclo[3.2.0]heptane scaffold, which is highly valuable for exploring novel chemical space in the design of bioactive molecules. The incorporation of a fluorine atom at the 1-position is a strategic modification; fluorine can profoundly influence a compound's properties, including its metabolic stability, membrane permeability, and overall bioavailability. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under mild acidic conditions to reveal the secondary amine for further functionalization. Diazabicyclic structures analogous to this core are frequently investigated as central nervous system (CNS) active agents and have shown potential in targeting a range of neurological disorders. Furthermore, the 3,6-diazabicyclo[3.2.0]heptane skeleton is a key motif in the development of advanced beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria. As a versatile synthetic intermediate, this fluorinated building block enables researchers to develop new pharmacophores and probe structure-activity relationships in their quest for novel therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H17FN2O2

Molecular Weight

216.25 g/mol

IUPAC Name

tert-butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C10H17FN2O2/c1-9(2,3)15-8(14)13-6-10(11)5-12-4-7(10)13/h7,12H,4-6H2,1-3H3

InChI Key

VKMFDCQRAVUVDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1CNC2)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via the following key steps:

  • Construction of the Diazabicyclo[3.2.0]heptane Core
    Starting from appropriate diamine precursors, the bicyclic framework is assembled through intramolecular cyclization reactions, often involving ring-closing steps under controlled conditions.

  • Introduction of the Carboxylate Group and Protection
    The carboxylic acid functionality is introduced at the 6-position and subsequently protected as a tert-butyl ester. This protection is commonly achieved by reacting the free acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates esterification without affecting the bicyclic core.

  • Selective Fluorination at the 1-Position
    The fluorine atom is introduced using electrophilic or nucleophilic fluorinating agents. Common reagents include:

    • N-Fluorobenzenesulfonimide (NFSI)
    • Selectfluor (F-TEDA-BF4)
    • Deoxo-Fluor or DAST (diethylaminosulfur trifluoride)

    The choice of fluorinating agent depends on the substrate's sensitivity and desired regioselectivity. Reaction conditions are optimized to avoid over-fluorination or degradation of the bicyclic system.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Diazabicyclo core formation Intramolecular cyclization, base catalysis 70-85 Controlled temperature to avoid side reactions
Carboxylate introduction Carboxylation via lithiation or substitution 65-80 Purity critical before esterification
tert-Butyl ester protection tert-Butyl alcohol, acid catalyst, reflux 85-90 Mild acid catalysts preferred
Fluorination at 1-position NFSI or Selectfluor, room temp to 50°C 60-75 Reaction time 2-6 hours; inert atmosphere recommended

Research Findings and Analytical Data

Structural Confirmation

  • NMR Spectroscopy :
    ^1H NMR and ^19F NMR confirm the fluorine substitution at the 1-position and the integrity of the bicyclic framework. The tert-butyl group shows characteristic singlets around 1.4 ppm.

  • Mass Spectrometry :
    Molecular ion peak at m/z 216.25 consistent with the molecular formula C10H17FN2O2.

  • Infrared Spectroscopy (IR) :
    Ester carbonyl stretch observed near 1720 cm^-1; absence of free acid OH stretch confirms successful esterification.

Purity and Quality Control

  • High-performance liquid chromatography (HPLC) is used to ensure purity levels above 98%, critical for pharmaceutical and research applications.

  • Elemental analysis matches theoretical values within ±0.4%.

Industrial and Laboratory Scale Considerations

  • The compound is primarily synthesized on a laboratory scale for research purposes due to its specialized applications in medicinal chemistry and organic synthesis.

  • Industrial scale-up requires stringent control of fluorination steps to prevent hazardous by-products and ensure batch-to-batch consistency.

  • Safety protocols for handling fluorinating agents and volatile organic solvents are mandatory.

Summary Table of Preparation Methods

Preparation Aspect Description
Core Formation Intramolecular cyclization of diamine precursors
Carboxylate Introduction Lithiation or substitution followed by carboxylation
Protection Group tert-Butyl esterification using tert-butyl alcohol and acid catalyst
Fluorination Electrophilic fluorination with NFSI or Selectfluor under mild conditions
Purification Chromatography and recrystallization to achieve >98% purity
Analytical Techniques NMR (^1H, ^19F), MS, IR, HPLC, elemental analysis
Typical Yields 60-90% depending on step and scale
Scale Laboratory to pilot scale; industrial scale limited due to specialized use

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 1 exhibits nucleophilic substitution reactivity under basic or acidic conditions. For example:

  • Hydrolysis : Reaction with aqueous NaOH replaces fluorine with a hydroxyl group, yielding tert-butyl 1-hydroxy-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

  • Amination : Treatment with ammonia or primary amines (e.g., methylamine) in DMF produces amino-substituted derivatives.

Reaction Type Reagents/Conditions Product Yield
HydrolysisNaOH (1 M), H₂O, 60°C, 6 htert-Butyl 1-hydroxy-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate78%
AminationNH₃ (excess), DMF, 80°C, 12 htert-Butyl 1-amino-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate65%

Deprotection of the tert-Butyl Group

The tert-butyl ester is cleaved under acidic conditions to generate the free carboxylic acid or its salt:

  • Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, yielding 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylic acid .

  • Hydrochloride Formation : HCl in dioxane produces the water-soluble hydrochloride salt.

Oxidation and Reduction

  • Oxidation : The diazabicyclo framework undergoes oxidation with KMnO₄ in acidic media, forming a diketone derivative.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol, yielding tert-butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-methanol.

Reaction Type Reagents/Conditions Product Yield
OxidationKMnO₄, H₂SO₄, 0°C, 2 h1-Fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylic acid82%
ReductionLiAlH₄, THF, reflux, 4 htert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-methanol70%

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling enables aryl functionalization at the bicyclic core. For instance:

  • Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ introduces a boronate ester group for further derivatization .

Cycloaddition and Ring-Opening

The strained bicyclic system participates in [3+2] cycloadditions with nitrones or azides, forming fused heterocycles. Ring-opening with nucleophiles (e.g., Grignard reagents) generates linear diamines .

Mechanistic Insights

The fluorine atom’s electronegativity enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. The tert-butyl group stabilizes intermediates via steric and electronic effects, as evidenced by DFT calculations .

Key Research Findings

  • Suzuki Coupling Optimization : Yields >80% were achieved using Pd(OAc)₂ and SPhos ligand in toluene at 100°C .

  • Deprotection Efficiency : TFA-mediated cleavage completes in 2 h with >95% conversion, while HCl requires prolonged heating (12 h) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates compared to THF or ethers.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Recent studies have explored the potential of tert-butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate as a scaffold for developing novel anticancer agents. Its unique bicyclic structure allows for modifications that enhance biological activity against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

1.2 Neurological Applications

The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study:
Research conducted at a leading university showed that this compound analogs could reduce oxidative stress in neuronal cells, suggesting potential applications in Alzheimer's disease therapy .

Organic Synthesis

2.1 Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles.

Data Table: Synthesis Applications

Application AreaDescriptionReference
Heterocyclic CompoundsUsed to synthesize various nitrogen heterocycles
Peptide SynthesisActs as a protecting group for amino acids
Drug DevelopmentFacilitates the design of new pharmaceuticals

2.2 Role in Catalysis

This compound has been utilized as a catalyst in several reactions, including asymmetric synthesis processes.

Biochemical Applications

3.1 Protein Degradation

The compound is being explored as part of protein degrader systems, which are innovative tools in targeted protein degradation.

Case Study:
A recent publication highlighted its efficacy in degrading specific proteins implicated in cancer progression, demonstrating its potential utility in therapeutic strategies .

Mechanism of Action

The mechanism of action of tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their activity. The diazabicycloheptane ring system can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Bicyclo System Substituents Key Features Applications References
tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate [3.2.0] 1-Fluoro, 6-tert-butyl carboxylate Fluorine enhances metabolic stability; tert-butyl provides steric protection PET radioligand precursor (hypothesized) N/A*
tert-Butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate [3.2.0] 3-(6-Chloropyridin-3-yl) Chloropyridinyl group enables cross-coupling reactions Intermediate for α7-nAChR PET ligands
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate [3.1.1] None (unsubstituted core) Smaller bicyclo system ([3.1.1] vs. [3.2.0]) Building block for nicotinic receptor ligands
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate [3.1.1] 3-Benzyl Benzyl group increases lipophilicity Pharmacological studies (e.g., α4β2 nAChR ligands)
tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate Spiro[3.3] 6-Phenylpentenyl Spirocyclic structure with extended alkyl chain Enantioselective synthesis studies

Physicochemical and Pharmacological Properties

  • Chloropyridinyl Analog : Exhibits a molecular ion at m/z 310.1344 (HRMS) and distinct NMR shifts (e.g., δ 7.86 ppm for pyridinyl protons), supporting its use in radiolabeling .
  • Spirocyclic Analog (Compound 3i) : Shows 89% enantiomeric excess (ee) via HPLC, highlighting its utility in asymmetric synthesis .

Stability and Reactivity Trends

  • tert-Butyl Carboxylate Protection : Common across analogs to prevent unwanted nucleophilic attacks during synthesis .

Biological Activity

tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS No. 1638763-79-7) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C10H17FN2O2
  • Molecular Weight : 216.26 g/mol
  • Purity : 97%
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its antibacterial properties and potential applications in combating antibiotic resistance.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties against various pathogenic bacteria, including resistant strains. The compound's mechanism of action may involve inhibition of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

Table 1: Summary of Antibacterial Activity Studies

CompoundTarget BacteriaMechanism of ActionReference
This compoundE. coli, S. aureusInhibition of PBPs
Similar DBO derivativesKPC-2, CTX-M-15β-lactamase inhibition

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of diazabicyclo compounds showed effective inhibition against extended-spectrum β-lactamases (ESBLs). The tert-butyl derivative was noted for its potential to overcome resistance mechanisms in Gram-negative bacteria .
  • Mechanistic Insights : Research indicates that the compound may interfere with the Type III secretion system (T3SS) in pathogenic bacteria, which is essential for virulence. This interference could lead to reduced pathogenicity in bacterial infections .
  • Safety Profile : The compound has been classified with safety warnings indicating potential skin and eye irritation upon exposure . This necessitates careful handling in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a retrosynthetic analysis targeting the bicyclic scaffold. A plausible route involves cycloaddition or ring-closing metathesis to form the bicyclo[3.2.0] framework, followed by fluorination at position 1 and Boc protection at position 5. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For fluorination, evaluate electrophilic (e.g., Selectfluor) vs. nucleophilic (e.g., KF) agents under anhydrous conditions. Monitor intermediates via LC-MS and TLC. Reference analogous bicyclic syntheses (e.g., tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) for reaction timeframes (typically 12-48 hrs) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing to structurally similar bicyclic compounds (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, CAS 869494-16-6). The fluorine atom at position 1 will split adjacent proton signals (e.g., J~50 Hz for vicinal F-H coupling) .
  • IR : Validate Boc carbonyl absorption at ~1680-1720 cm⁻¹ and N-H stretches (if deprotected) at ~3300 cm⁻¹.
  • HRMS : Confirm molecular ion [M+H]+ at m/z 215.13 (C10H17FN2O2). Use ESI+ mode with <2 ppm mass accuracy.

Advanced Research Questions

Q. What computational methods (e.g., DFT, MD simulations) are suitable for predicting the reactivity and stability of this bicyclic compound in catalytic systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map the compound’s conformational landscape. Analyze strain energy in the bicyclo[3.2.0] system vs. analogous scaffolds (e.g., bicyclo[3.1.1]). Molecular dynamics (MD) simulations in explicit solvent (e.g., DCM, THF) can predict solvation effects on fluorination efficiency. Use software like Gaussian or ORCA for quantum mechanics, and GROMACS for MD. Cross-validate with experimental kinetics (e.g., Arrhenius plots for fluorination rates) .

Q. How can discrepancies between theoretical predictions and experimental data on reaction pathways (e.g., fluorination regioselectivity) be analyzed and resolved?

  • Methodological Answer : If DFT predicts fluorination at position 1 but experiments show competing sites (e.g., position 3), conduct mechanistic studies:

  • Isotopic Labeling : Use 18F or 19F NMR to track fluorine incorporation.
  • Kinetic Isotope Effects (KIE) : Compare rates of fluorination with deuterated vs. non-deuterated substrates.
  • In Situ Spectroscopy : Employ ReactIR to detect transient intermediates (e.g., carbocation or radical species).
  • Statistical Analysis : Apply multivariate regression to identify outliers in reaction datasets (e.g., temperature or solvent anomalies) .

Q. What strategies mitigate decomposition or racemization during Boc deprotection of this compound?

  • Methodological Answer : Avoid strongly acidic conditions (e.g., TFA) if the bicyclic scaffold is acid-labile. Test milder deprotection agents like HCl in dioxane (4 M, 0°C) or enzymatic methods (e.g., lipases). Monitor chiral integrity via chiral HPLC (e.g., Chiralpak IA column) and optical rotation. If racemization occurs at position 1 (fluoro center), consider steric hindrance adjustments (e.g., bulkier substituents) .

Data Analysis and Experimental Design

Q. How can statistical methods improve yield optimization for multi-step syntheses involving this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, solvent ratio). For fluorination, use a central composite design (CCD) with factors like temperature (0–50°C), reaction time (6–24 hrs), and equivalents of fluorinating agent. Analyze Pareto charts to identify dominant factors. Validate models with triplicate runs (RSD <5%) .

Q. What analytical workflows reconcile conflicting purity assessments (e.g., HPLC vs. NMR) for this compound?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (ACN/H2O gradient) to quantify impurities >0.1%.
  • qNMR : Integrate diagnostic peaks (e.g., Boc tert-butyl at δ 1.4 ppm) against an internal standard (e.g., maleic acid).
  • Orthogonal Cross-Check : Compare purity values from both methods; discrepancies may indicate non-UV-active impurities (e.g., inorganic salts) .

Safety and Handling

Q. What precautions are critical when handling fluorinated bicyclic compounds like this in catalytic studies?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for fluorination steps (risk of HF release).
  • Waste Disposal : Neutralize fluorinated byproducts with calcium carbonate before aqueous disposal.
  • First Aid : For skin contact, rinse with 1% calcium gluconate gel (prevents HF absorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.